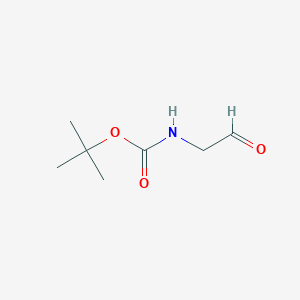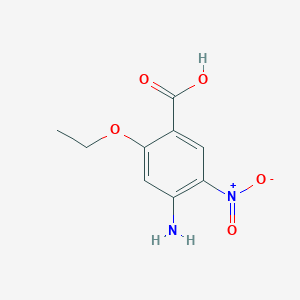![molecular formula C11H16O4 B116950 [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol CAS No. 144328-45-0](/img/structure/B116950.png)
[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol, also known as EMM, is a chemical compound with the molecular formula C12H18O4. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. EMM has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery and development. In
Wirkmechanismus
The exact mechanism of action of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol is not fully understood. However, it has been proposed that [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, angiogenesis, and tumor growth. [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol in lab experiments is its low toxicity. [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to have a low toxicity profile and is well-tolerated by cells and animals. Additionally, [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol to cells or animals in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol. One area of interest is the development of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol and its effects on various cellular pathways. Another area of interest is the development of more efficient synthesis methods for [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol and its derivatives. Finally, more studies are needed to investigate the potential side effects of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol and its long-term safety profile.
Synthesemethoden
[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol is synthesized by the reaction of 3-ethoxy-5-hydroxybenzaldehyde with sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization. The yield of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol is typically around 70%.
Wissenschaftliche Forschungsanwendungen
[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to have potential applications in the field of drug discovery and development. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
144328-45-0 |
|---|---|
Produktname |
[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol |
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
[3-ethoxy-5-(methoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H16O4/c1-3-14-10-4-9(7-12)5-11(6-10)15-8-13-2/h4-6,12H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
ZURQUJFMOXRHOO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)CO)OCOC |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)CO)OCOC |
Synonyme |
Benzenemethanol, 3-ethoxy-5-(methoxymethoxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



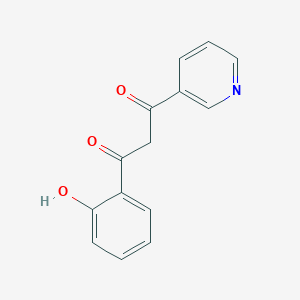
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
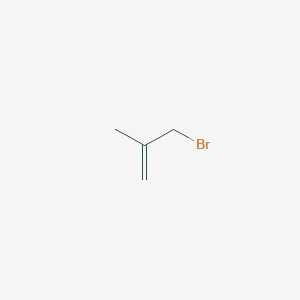
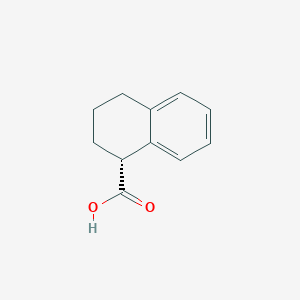
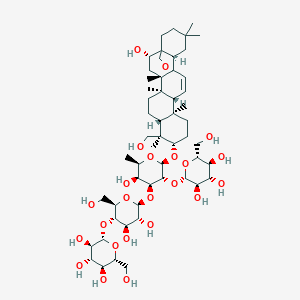
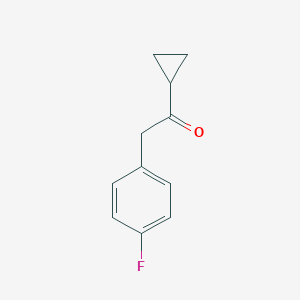
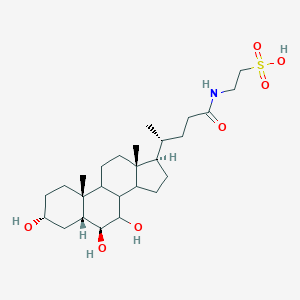
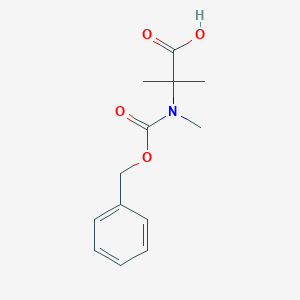
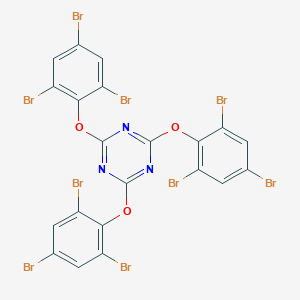
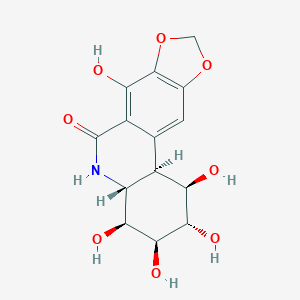
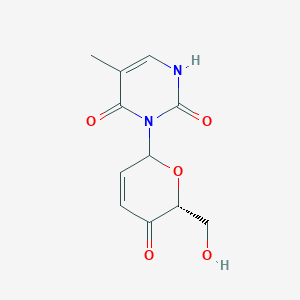
![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
